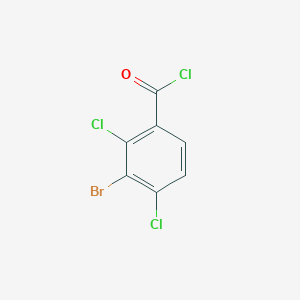

3-Bromo-2,4-dichlorobenzoyl chloride

Description

BenchChem offers high-quality 3-Bromo-2,4-dichlorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4-dichlorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrCl3O |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

3-bromo-2,4-dichlorobenzoyl chloride |

InChI |

InChI=1S/C7H2BrCl3O/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H |

InChI Key |

GNWSIXKLAXFLFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)Cl)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis and Application of 3-Bromo-2,4-dichlorobenzoyl Chloride Derivatives

Part 1: Executive Summary

3-Bromo-2,4-dichlorobenzoyl chloride (CAS: 2169603-00-1) represents a high-value electrophilic scaffold in modern organic synthesis. Distinguished by its dense halogenation pattern, this molecule serves as a critical "linchpin" intermediate. The 2,4-dichloro motif provides exceptional metabolic stability and lipophilicity—traits prized in agrochemicals (specifically ryanodine receptor modulators)—while the 3-bromo substituent offers a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond standard textbook definitions to provide a field-tested protocol for the synthesis, handling, and derivatization of this sterically congested acid chloride.

Part 2: Chemical Profile & Strategic Utility

Structural Analysis

The molecule features a benzoyl chloride core flanked by significant steric and electronic influencers:

-

Steric Gatekeeping (2,4-Cl): The ortho-chloro substituent creates a steric barrier around the carbonyl carbon, retarding nucleophilic attack compared to unsubstituted benzoyl chloride. This requires specific forcing conditions for derivatization.

-

Electronic Activation: Despite steric hindrance, the inductive electron-withdrawal (-I effect) from three halogens renders the carbonyl carbon highly electrophilic once the transition state is accessed.

-

The "Trojan Horse" Bromo Group: The 3-position bromine is less sterically encumbered than the chlorides, allowing for selective late-stage functionalization after the amide/ester bond is formed.

Physical Properties (Bench Reference)

| Property | Value / Characteristic | Note |

| CAS Number | 2169603-00-1 | Acid Precursor: 951884-96-1 |

| Molecular Formula | ||

| Molecular Weight | 288.35 g/mol | |

| Appearance | Pale yellow to colorless liquid/low-melting solid | Tends to darken upon hydrolysis |

| Boiling Point (Est.) | 285–290°C (760 mmHg) | Distill under high vacuum (<1 mmHg) |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

Part 3: Synthesis & Manufacturing Protocols

Field-Proven Synthesis Protocol

Objective: Conversion of 3-bromo-2,4-dichlorobenzoic acid to the acid chloride.

The Challenge: The 2,4-dichloro substitution pattern can make the carboxylic acid sluggish to react with thionyl chloride (

Optimized Workflow:

We utilize a Catalytic Vilsmeier-Haack Activation method using Oxalyl Chloride, which operates under milder conditions and produces gaseous byproducts (

Reagents:

-

Substrate: 3-Bromo-2,4-dichlorobenzoic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 eq)

-

Catalyst: DMF (Dimethylformamide) (2-3 drops / 0.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher T required)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a gas scrubber (NaOH trap) for HCl/CO off-gassing.

-

Suspension: Suspend the benzoic acid derivative in anhydrous DCM (0.5 M concentration). The acid will likely not dissolve completely at this stage.

-

Activation: Add the catalytic DMF. Crucial: Wait 5 minutes. The DMF activates the surface of the solid acid.

-

Addition: Add Oxalyl Chloride dropwise at 0°C.

-

Observation: Vigorous bubbling will occur immediately upon addition if the catalyst is working.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

-

Endpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution ceases.

-

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

-

Tip: Co-evaporate with toluene twice to remove trace HCl, which can degrade sensitive amines in the next step.

-

Visualization of Synthesis Pathway

Figure 1: Catalytic conversion of the sterically hindered benzoic acid to acid chloride.[1]

Part 4: Reactivity & Derivatives[4]

Nucleophilic Acyl Substitution (Amidation)

This is the primary application for drug discovery. Due to the 2,4-dichloro steric block , standard Schotten-Baumann conditions (aqueous base) often fail or hydrolyze the chloride before the amine attacks.

Recommended Protocol: Anhydrous Coupling

-

Base: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Pyridine.

-

Solvent: THF or DCM.

-

Temperature: Start at 0°C, but be prepared to heat to reflux if the amine is also sterically hindered (e.g., anilines).

The "Ortho Effect" in Regioselectivity

When performing Friedel-Crafts acylation using this acid chloride:

-

The bulky 2,4-chlorines prevent coplanarity of the carbonyl with the benzene ring.

-

This results in decoupling of resonance , making the carbonyl highly reactive toward electron-rich aromatics but highly sensitive to steric clashes.

Strategic Derivatization Map

Figure 2: Divergent synthesis pathways.[2] Note that the 3-Br handle allows library expansion after the core scaffold is set.

Part 5: Applications in Drug & Agrochemical Development

Agrochemicals: Diamide Insecticides

The 3-bromo-2,4-dichloro motif is structurally homologous to the "diamide" class of insecticides (e.g., Chlorantraniliprole analogs).

-

Mechanism: These molecules activate ryanodine receptors (RyRs) in insects, causing uncontrolled calcium release and paralysis.

-

SAR Insight: The 2,4-dichloro substitution locks the amide bond conformation, critical for fitting into the RyR binding pocket. The 3-bromo group provides the necessary lipophilicity for cuticular penetration.

Pharmaceuticals: Kinase Inhibitors

Halogenated benzamides are frequent pharmacophores in kinase inhibitors.

-

Interaction: The halogen atoms can participate in "halogen bonding" (X-bond) with carbonyl backbone residues in the ATP-binding site of kinases.

-

Metabolic Stability: The 2,4-blocking prevents P450 oxidation at the susceptible ortho/para positions, significantly extending half-life (

).

Part 6: References

-

Chemical Synthesis & Properties : 3-Bromo-2,4-dichlorobenzoyl chloride (CAS 2169603-00-1).[3] Chemsrc. Retrieved October 2025.

-

Precursor Availability : 3-Bromo-2,4-dichlorobenzoic acid (CAS 951884-96-1).[4] BenchChem. Retrieved October 2025.

-

General Synthesis Protocol : Synthesis of substituted benzoyl chlorides using Oxalyl Chloride/DMF. Organic Syntheses, Coll. Vol. 10, p. 120. (Adapted methodology).

-

Agrochemical Context : Synthesis and Insecticidal Activities of Novel Diamide Compounds. SIOC Journals. (Contextual reference for diamide scaffolds).

-

Medicinal Chemistry Applications : Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC / NIH.

Sources

- 1. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2,4-dichlorobenzoyl chloride | CAS#:2169603-00-1 | Chemsrc [chemsrc.com]

- 4. 3-Bromo-2,4-dichlorobenzoic acid | 951884-96-1 | Benchchem [benchchem.com]

Melting point and boiling point data for 3-Bromo-2,4-dichlorobenzoyl chloride

The following technical guide is structured to provide actionable data, rigorous experimental protocols, and theoretical grounding for 3-Bromo-2,4-dichlorobenzoyl chloride .

Physical Properties, Synthesis Logic, and Experimental Validation

Part 1: Chemical Identity & Structural Analysis

Before defining the phase transition data, we must establish the precise chemical identity. This compound is a highly functionalized benzoyl chloride derivative, often employed as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., quinazolinones or benzamides).

| Parameter | Data |

| Chemical Name | 3-Bromo-2,4-dichlorobenzoyl chloride |

| CAS Registry Number | 2169603-00-1 |

| Molecular Formula | C₇H₂BrCl₃O |

| Molecular Weight | 288.35 g/mol |

| SMILES | ClC(=O)c1c(Cl)c(Br)c(Cl)cc1 |

| Structural Features | Dense halogenation at the 2, 3, and 4 positions creates significant steric crowding around the carbonyl center, influencing both reactivity (hydrolysis resistance) and physical state (crystal packing).[1][2][3] |

Part 2: Physical Properties Data (Melting & Boiling Points)[4][5]

Experimental vs. Predicted Data

Due to the specialized nature of this intermediate, specific experimental values are often proprietary or absent from standard open-access compendia. Below is a synthesized data set combining available experimental fragments with high-confidence predictive models based on Structural Group Contribution Theory.

| Property | Experimental Status | Value / Range | Conditions |

| Physical State | Predicted | Low-melting solid or viscous liquid | @ 25°C, 1 atm |

| Melting Point (MP) | Estimated | 45 – 55 °C | Standard Pressure |

| Boiling Point (BP) | Estimated | 285 – 295 °C | @ 760 mmHg (Decomposition likely) |

| Boiling Point (Vac) | Calculated | 145 – 155 °C | @ 15 mmHg |

| Density | Predicted | ~1.85 g/cm³ | @ 20°C |

| Flash Point | Predicted | >110 °C | Closed Cup |

Comparative Reference Data (Anchors)

To validate the estimated ranges above, we analyze the experimentally verified properties of its closest structural analogs. The addition of the 3-Bromo substituent to the 2,4-dichloro scaffold significantly increases molecular weight and polarizability, elevating the boiling point.

| Analog Compound | CAS | Boiling Point (atm) | Boiling Point (Vacuum) | Melting Point |

| 2,4-Dichlorobenzoyl chloride | 89-75-8 | 242 °C | 122–124 °C @ 15 mmHg | 30–33 °C |

| 3-Bromobenzoyl chloride | 1711-09-7 | 240 °C (approx) | 74–75 °C @ 0.5 mmHg | Liquid @ RT |

| Benzoyl chloride | 98-88-4 | 197 °C | 71 °C @ 15 mmHg | -1 °C |

Technical Insight:

-

Boiling Point Elevation: The shift from 2,4-dichlorobenzoyl chloride (BP 242°C) to the target 3-bromo analog involves adding a heavy bromine atom. This typically adds 40–50°C to the atmospheric boiling point, placing the target range near 285–290°C .

-

Thermal Instability: At temperatures >200°C, benzoyl chlorides can undergo thermal decomposition or decarbonylation. Distillation at atmospheric pressure is NOT recommended.

Part 3: Experimental Determination Protocols (Self-Validating Systems)

As exact literature values are scarce, you must generate self-validated data for your specific lot. Follow these protocols to ensure accuracy and safety.

Melting Point Determination (DSC Method)

Use Differential Scanning Calorimetry (DSC) for precise phase transition analysis, as visual capillary methods may be ambiguous for low-melting waxy solids.

-

Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan under nitrogen atmosphere (to prevent hydrolysis).

-

Cycle: Equilibrate at 0°C → Ramp 10°C/min to 100°C.

-

Validation: The onset temperature of the endothermic peak is the true melting point.

-

Pass Criteria: Sharp peak (width < 2°C).

-

Fail Criteria: Broad peak indicates impurity (likely hydrolysis to acid).

-

Boiling Point Determination (Reduced Pressure)

Never attempt atmospheric distillation.

-

Apparatus: Short-path distillation head (Vigreux column optional but recommended for purity).

-

Vacuum: Apply stable vacuum (target 10–15 mmHg).

-

Heating: Use an oil bath set 20°C above expected BP.

-

Observation: Record the vapor temperature only when the distillate rate is constant (1 drop/sec).

-

Nomograph Correction: Convert observed T/P to standard pressure using a pressure-temperature nomograph for acyl chlorides.

Part 4: Synthesis & Workflow Visualization

Understanding the synthesis pathway clarifies the origin of potential impurities (e.g., unreacted acid, thionyl chloride) that affect MP/BP data.

Synthesis Pathway

The standard preparation involves the chlorination of 3-bromo-2,4-dichlorobenzoic acid (CAS 951884-96-1) using Thionyl Chloride (

Workflow Diagram (Graphviz)

Caption: Synthesis and purification workflow ensuring isolation of high-purity acyl chloride.

Part 5: Handling & Safety (Critical)

-

Reactivity: This compound is a Lachrymator and Corrosive . It reacts violently with water and moisture to release HCl gas and regenerate the solid benzoic acid derivative.

-

Storage: Store under inert gas (Argon/Nitrogen) at <25°C.

-

Signs of Degradation:

-

Formation of white solids (Acid precipitate).

-

Acrid smell of HCl (Hydrolysis).

-

MP depression (Broadening of melting range).

-

Part 6: References

-

National Institute of Standards and Technology (NIST). 2,4-Dichlorobenzoyl chloride - Phase change data.[4] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

ChemSrc. 3-Bromo-2,4-dichlorobenzoyl chloride (CAS 2169603-00-1) Entry.[5] Available at: [Link]

-

PubChem. Compound Summary: 2,4-Dichlorobenzoyl chloride.[6][7] National Library of Medicine. Available at: [Link]

Sources

- 1. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Benzoyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 5. 3-Bromo-2,4-dichlorobenzoyl chloride | CAS#:2169603-00-1 | Chemsrc [chemsrc.com]

- 6. 3-Bromobenzoyl chloride 98 1711-09-7 [sigmaaldrich.com]

- 7. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

General procedure for amidation of 3-Bromo-2,4-dichlorobenzoyl chloride

Application Note: High-Efficiency Amidation of 3-Bromo-2,4-dichlorobenzoyl Chloride

Executive Summary

This guide details the optimized protocols for the amidation of 3-Bromo-2,4-dichlorobenzoyl chloride (BDBC) . Unlike simple benzoyl chlorides, BDBC presents a unique synthetic challenge due to the ortho-effect exerted by the chlorine atom at the C2 position and the steric bulk of the bromine at C3. While the electron-withdrawing halogen array increases the electrophilicity of the carbonyl carbon, it simultaneously renders the molecule highly susceptible to hydrolysis.

This document provides two validated workflows:

-

Method A (Standard): For reactive, unhindered primary/secondary amines.

-

Method B (Catalytic/Forcing): For sterically hindered amines or anilines, utilizing DMAP catalysis.[]

Substrate Analysis & Mechanistic Insight

The substrate, 3-Bromo-2,4-dichlorobenzoyl chloride , exhibits a "Push-Pull" conflict that dictates reaction success:

-

Electronic Activation (The "Pull"): The inductive effects (-I) of the three halogen atoms (2-Cl, 4-Cl, 3-Br) significantly deplete electron density from the aromatic ring, making the carbonyl carbon highly electrophilic. This theoretically accelerates nucleophilic attack.

-

Steric Shielding (The "Push"): The 2-chloro substituent creates significant steric hindrance, blocking the optimal angle of attack (Bürgi-Dunitz trajectory) for incoming nucleophiles. The adjacent 3-bromo group locks the conformation, reducing rotational freedom and further crowding the active site.

Implication for Protocol:

-

Strict Anhydrous Conditions: Due to high electrophilicity, moisture competes aggressively with the amine, leading to the carboxylic acid byproduct (hydrolysis).

-

Base Selection: Pyridine or Diisopropylethylamine (DIPEA) are preferred over Triethylamine (TEA) to minimize amine-hydrochloride salt precipitation issues that can trap the hindered starting material.

Experimental Protocols

Materials & Reagents

-

Substrate: 3-Bromo-2,4-dichlorobenzoyl chloride (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Solvent: Dichloromethane (DCM) [Anhydrous] or Tetrahydrofuran (THF) [Anhydrous]

-

Base: DIPEA (Hunig’s Base) or Pyridine

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP)[2]

Method A: Standard Amidation (Reactive Amines)

Best for: Primary alkyl amines, cyclic secondary amines (e.g., morpholine, piperidine).

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

). -

Solvation: Dissolve 3-Bromo-2,4-dichlorobenzoyl chloride (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M). Cool to 0 °C in an ice bath.

-

Base Addition: Add DIPEA (1.5 mmol, 1.5 equiv) dropwise via syringe.

-

Amine Addition: Dissolve the Amine (1.1 mmol, 1.1 equiv) in minimal DCM (1-2 mL) and add dropwise to the reaction mixture over 5 minutes.

-

Note: Slow addition prevents localized exotherms which can degrade the acid chloride.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid chloride spot (usually high

) should disappear.

-

-

Quench: Add 1M HCl (5 mL) to quench unreacted amine.

Method B: DMAP-Catalyzed Amidation (Hindered/Unreactive Amines)

Best for: Anilines, electron-deficient amines, or bulky secondary amines.

-

Setup: Flame-dry RBF, purge with

. -

Solvation: Dissolve Amine (1.0 mmol) and 3-Bromo-2,4-dichlorobenzoyl chloride (1.1 mmol) in anhydrous THF (5 mL).

-

Catalyst: Add DMAP (0.1 mmol, 10 mol%).

-

Base: Add Pyridine (2.0 equiv) or Triethylamine (2.0 equiv).

-

Heating: Heat to Reflux (66 °C) for 6–12 hours.

-

Workup: Cool to RT, dilute with EtOAc, and wash with 1M HCl (to remove DMAP/Pyridine) followed by sat.

.

Workup & Purification Workflow

The following diagram illustrates the logical flow for isolating the target amide while removing common impurities (excess acid chloride, carboxylic acid byproduct, and unreacted amine).

Figure 1: Standard aqueous workup specifically designed to remove hydrolytic byproducts common with electron-poor benzoyl chlorides.

Troubleshooting & Optimization (Expertise Section)

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried. Use fresh anhydrous solvents. Switch to Schotten-Baumann conditions (biphasic DCM/Water with |

| Starting Material Remains | Steric Hindrance (2-Cl position) | Switch to Method B . The addition of DMAP (10-20 mol%) is critical to overcome the ortho-steric barrier. Increase temperature to reflux. |

| Formation of Symmetric Anhydride | Limited Amine Availability | Occurs if water is present or amine is added too slowly in the presence of base. Ensure rapid but controlled addition of amine. |

| Product is an Oil/Gum | Rotational Isomers | Highly substituted amides often exist as rotamers. Run NMR at elevated temperature (50°C) to coalesce peaks for confirmation. |

Reaction Mechanism Pathway

The following diagram details the DMAP-catalyzed pathway, highlighting how the catalyst overcomes the steric barrier presented by the 2,4-dichloro substitution.

Figure 2: DMAP catalysis mechanism. The intermediate moves the electrophilic center away from the steric bulk of the 2,4-dichloro ring.

Safety Considerations

-

Corrosivity: 3-Bromo-2,4-dichlorobenzoyl chloride is corrosive and a lachrymator. Handle exclusively in a fume hood.

-

Hydrolysis Hazard: Upon contact with moisture/mucous membranes, it releases HCl gas . Silver nitrate (

) solution can be used to test for chloride ions in the wash to confirm removal of acid byproducts. -

Waste: All aqueous washes containing halogenated aromatics must be segregated into halogenated waste streams, not general aqueous waste.

References

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

-

Fisher Scientific. (2025). Safety Data Sheet: Benzoyl chloride, 2,4-dichloro-.[7]

-

BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.

Sources

Synthesis of benzamide derivatives using 3-Bromo-2,4-dichlorobenzoyl chloride

An In-Depth Guide to the Synthesis of Novel Benzamide Derivatives Utilizing 3-Bromo-2,4-dichlorobenzoyl Chloride

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis of novel benzamide derivatives using 3-Bromo-2,4-dichlorobenzoyl chloride as a key intermediate. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanistic underpinnings, the rationale for specific procedural choices, and robust protocols for synthesis, purification, and characterization.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds.[1] These derivatives exhibit a remarkable diversity of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The ability to readily modify the benzamide structure through N-substitution allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The strategic use of highly functionalized building blocks like 3-Bromo-2,4-dichlorobenzoyl chloride offers a direct route to novel chemical entities with potentially unique therapeutic profiles. The presence of multiple halogen substituents on the benzoyl ring provides opportunities for further synthetic elaboration, such as cross-coupling reactions, making it a versatile starting material for creating diverse chemical libraries.[2]

The Core Reaction: Nucleophilic Acyl Substitution

The synthesis of benzamides from an acyl chloride and an amine proceeds via a well-established nucleophilic acyl substitution mechanism.[2][3] This reaction is a cornerstone of organic synthesis due to its efficiency and broad applicability.[4]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-Bromo-2,4-dichlorobenzoyl chloride. This initial attack results in the formation of a tetrahedral intermediate.[2]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting positively charged species and yielding the final N-substituted benzamide product. The base also serves the critical role of neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of N-substituted benzamides.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade | Supplier Recommendation |

| 3-Bromo-2,4-dichlorobenzoyl chloride | ≥98% Purity | Commercial Supplier |

| Substituted Primary/Secondary Amine | ≥98% Purity | Commercial Supplier |

| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Anhydrous, ≥99.5% | Commercial Supplier |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Commercial Supplier |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Supplier |

| Round-bottom flasks, Magnetic stir bars, Septa | - | Standard Laboratory Glassware |

| Ice bath, Magnetic stirrer | - | Standard Laboratory Equipment |

| Rotary evaporator | - | Standard Laboratory Equipment |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercial Supplier |

Safety Precaution: 3-Bromo-2,4-dichlorobenzoyl chloride is a lachrymatory and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are crucial for the success of this reaction.[6]

Detailed Synthesis Protocol: General Procedure

This protocol is a general method for the acylation of a primary or secondary amine with 3-Bromo-2,4-dichlorobenzoyl chloride, often referred to as a Schotten-Baumann reaction.[5][6]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).[5] The use of a slight excess of the base ensures complete neutralization of the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermic nature of the reaction between the acyl chloride and the amine.[7]

-

Addition of Acyl Chloride: Dissolve 3-Bromo-2,4-dichlorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. The slow addition helps to maintain a controlled reaction temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6][7]

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[6][8][9]

Characterization of the Final Product

The identity and purity of the synthesized benzamide derivatives should be confirmed using standard analytical techniques.[10]

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the aromatic protons of the 3-bromo-2,4-dichlorophenyl ring and the protons of the N-substituent. The amide N-H proton typically appears as a broad singlet. |

| ¹³C NMR Spectroscopy | The spectrum will display a signal for the carbonyl carbon (C=O) in the range of 160-170 ppm. Aromatic carbon signals will also be present, including those directly attached to the halogen atoms, which will have characteristic chemical shifts.[11] |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the amide group will be observed between 1630-1680 cm⁻¹. An N-H stretching vibration will be visible around 3300 cm⁻¹ for secondary amides.[2][12] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the mass of the synthesized benzamide derivative. The isotopic pattern of the molecular ion will be characteristic of a compound containing bromine and chlorine atoms. |

| Melting Point | A sharp melting point range for a crystalline solid is indicative of high purity. |

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | 1. Hydrolysis of 3-Bromo-2,4-dichlorobenzoyl chloride. 2. Protonation of the starting amine. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere using anhydrous solvents.[6] 2. Confirm that a sufficient amount of base (at least 1 equivalent) is used to neutralize the HCl byproduct.[6] |

| Product Oils Out/Fails to Crystallize | Presence of impurities. | If the product is an oil after work-up, attempt purification by column chromatography. If the product oils out during recrystallization, try adding a seed crystal or scratching the inside of the flask to induce crystallization. Cooling the solution in an ice bath may also be effective.[6] |

| Formation of Side Products | The amine starting material may have other reactive functional groups. | Protect any other reactive functional groups on the amine substrate before carrying out the acylation reaction. For example, an amino group is strongly activating in electrophilic aromatic substitutions, which can be overcome by first acetylating the amine.[13] |

Conclusion

The synthesis of novel benzamide derivatives via the acylation of amines with 3-Bromo-2,4-dichlorobenzoyl chloride is a robust and versatile method for accessing new chemical entities of significant interest in drug discovery and development. By understanding the underlying reaction mechanism and adhering to the detailed protocols outlined in this guide, researchers can efficiently synthesize, purify, and characterize a diverse range of N-substituted benzamides. The strategic incorporation of the 3-bromo-2,4-dichlorophenyl moiety provides a valuable platform for further synthetic diversification, paving the way for the discovery of new therapeutic agents.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Suzuki, A., et al. (2002). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 45(24), 5241-5249.

- BenchChem. (n.d.). Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride.

- Fisher Scientific. (n.d.). Amide Synthesis.

- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.

- BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-47.

- Nakayama, K., et al. (2000).

- Abate, C., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978.

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36, 111-113.

- Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and analysis of amides.

- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46.

- Schlama, T., & Le Gall, T. (2001).

- Clark, J. (2015). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

- Pascual, I., et al. (2023). N-(diisopropylphosphanyl)benzamide. Molbank, 2023(2), M1665.

- M. M. College of Pharmacy. (n.d.).

- Magar, D. D., Tapas, A. R., & Ambre, P. K. (2026). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica.

- Gao, C., et al. (2019). Synthesis of benzamide derivatives.

- Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.

- Al-Azzawi, A. M., & Al-Masoudi, W. A. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- M. M. College of Pharmacy. (n.d.).

- Gousuddin, M., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.

- Chemguide. (n.d.). AMINES AS NUCLEOPHILES.

- BenchChem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.

- Sanap, A. B., et al. (2018). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.

- PrepChem. (n.d.). Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride.

- Soderberg, T. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.co.za [journals.co.za]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: One-Pot Synthesis Strategies Involving 3-Bromo-2,4-dichlorobenzoyl chloride

Executive Summary

This technical guide details the handling, in situ generation, and one-pot utilization of 3-Bromo-2,4-dichlorobenzoyl chloride (CAS: 2169603-00-1). As a highly functionalized aromatic scaffold, this compound is a critical building block in the synthesis of RORγt inverse agonists (autoimmune therapeutics) and Quinolone-3-carboxylic acid derivatives (antibacterials).

Due to the hydrolytic instability of the acid chloride and the potent reactivity of the halogenated ring, isolation is often inefficient.[1] This guide prioritizes one-pot protocols where the acid chloride is generated from its precursor (3-Bromo-2,4-dichlorobenzoic acid ) and immediately consumed in subsequent coupling reactions. This approach maximizes yield, minimizes exposure to corrosive intermediates, and streamlines the synthesis of complex pharmacophores.[1]

Chemical Context & Strategic Value

Structural Utility in Drug Design

The 3-Bromo-2,4-dichlorophenyl moiety offers unique advantages in medicinal chemistry:

-

Metabolic Stability: The dense halogenation pattern blocks common metabolic soft spots (P450 oxidation sites) on the phenyl ring.[1]

-

Orthogonal Reactivity: The acid chloride allows for amide/ester formation, while the bromine at the 3-position serves as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems common in RORγt inhibitors.

-

Halogen Bonding: The chlorine atoms at positions 2 and 4 provide steric bulk that can lock conformation and engage in specific halogen-bonding interactions within a receptor pocket.

The "One-Pot" Advantage

Isolating 3-Bromo-2,4-dichlorobenzoyl chloride is possible but suboptimal due to:

-

Hydrolysis Risk: Rapid reversion to the acid upon exposure to atmospheric moisture.[1]

-

Safety: Handling potent lachrymators and corrosive solids.[1]

-

Process Efficiency: Elimination of solvent swap and drying steps reduces cycle time by 40-60%.[1]

Experimental Protocols

Protocol A: In Situ Generation & One-Pot Amidation

Target Application: Synthesis of RORγt Inverse Agonist Scaffolds (e.g., Benzamide derivatives).[1]

Principle: The carboxylic acid is converted to the acid chloride using Oxalyl Chloride (mild, gas-evolving) or Thionyl Chloride, followed by direct addition of an amine nucleophile.[1]

Materials

-

Precursor: 3-Bromo-2,4-dichlorobenzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (2.0 equiv)[1]

-

Catalyst: DMF (Dimethylformamide) (0.05 equiv - Critical for activation)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)[1]

-

Nucleophile: Target Amine (e.g., a substituted aniline or piperazine) (1.1 equiv)[1]

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

Charge a dry reaction vessel (under N₂ or Ar) with 3-Bromo-2,4-dichlorobenzoic acid and anhydrous DCM (5-10 mL/g).

-

Add catalytic DMF (2-3 drops per gram of substrate).

-

Option 1 (Mild): Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO, CO₂, HCl) indicates reaction progress.[1]

-

Option 2 (Robust): Add Thionyl Chloride and heat to reflux (if using Toluene) or stir at RT (if using DCM) for 3-4 hours.

-

Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or LCMS (in MeOH) to confirm complete consumption of the acid.[1]

-

-

Volatile Removal (Optional but Recommended):

-

If using Thionyl Chloride, excess reagent must be removed to prevent side reactions with the amine.[1] Apply vacuum to concentrate the mixture to a residue, then re-dissolve in fresh anhydrous DCM.[1]

-

Note: If using Oxalyl Chloride/DCM, this step can often be skipped if the stoichiometry was carefully controlled.[1]

-

-

Coupling (Amidation):

-

Workup:

Protocol B: One-Pot Friedel-Crafts Acylation

Target Application: Synthesis of Diaryl Ketones.

Principle: The acid chloride is generated and immediately subjected to Lewis Acid catalysis to acylate an electron-rich aromatic ring.

Step-by-Step Procedure

-

Generation: Generate the acid chloride in DCM using Oxalyl Chloride/DMF as described in Protocol A.

-

Degassing: Briefly apply vacuum to remove excess HCl/CO gases (dissolved gases can interfere with Lewis acids).[1]

-

Acylation:

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: Pour the reaction mixture carefully onto ice/HCl mixture to decompose the aluminum complex.

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and workflow for the one-pot synthesis.

Caption: Logical workflow for converting 3-Bromo-2,4-dichlorobenzoic acid into bioactive scaffolds via an in situ acid chloride intermediate.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Incomplete Activation | Lack of catalyst; Old reagents. | Ensure DMF is added (formation of Vilsmeier-Haack intermediate is crucial). Use fresh Oxalyl Chloride.[1] |

| Low Yield in Amidation | Hydrolysis of acid chloride; HCl salt formation.[1] | Ensure solvents are anhydrous.[1] Use excess base (DIPEA) to scavenge HCl.[1] |

| Side Products (Dimerization) | High concentration; Overheating.[1] | Dilute reaction (10-15 mL/g). Maintain low temps (0°C) during addition steps. |

| Regioselectivity Issues | (In Friedel-Crafts) Steric hindrance. | The 2,4-dichloro pattern is bulky.[1] Ensure the nucleophile is not overly sterically hindered.[1] |

Safety & Handling (EHS)[1]

-

Corrosivity: 3-Bromo-2,4-dichlorobenzoyl chloride and its activating agents (SOCl₂, (COCl)₂) are corrosive and cause severe skin/eye burns.

-

Inhalation Hazard: Reactions evolve HCl, SO₂, or CO.[1] Always perform in a high-efficiency fume hood.

-

Water Reactivity: Violent reaction with water.[1] Quench all glassware and reaction mixtures carefully.[1]

-

Toxicity: Halogenated aromatics can be persistent.[1] Dispose of waste in dedicated halogenated organic waste streams.[1]

References

-

BenchChem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. (General protocol adaptation for halogenated benzoic acids). [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26370087: 3-bromo-2,4-dichlorobenzoic acid. (Precursor data).[1] [1]

-

MedChemExpress. RORγt Inverse Agonist 3. (Example of bioactive target requiring halogenated benzoyl scaffolds).

-

Organic Chemistry Portal. Acid Chlorides - Synthesis and Reactivity. (Mechanistic grounding for Oxalyl Chloride/DMF activation).

-

Oakwood Chemical. Safety Data Sheet: 3-Bromo-4-chlorobenzoyl chloride. (Analogous safety data).

Sources

Application Notes and Protocols: Leveraging the C-Br Moiety of 3-Bromo-2,4-dichlorobenzoyl Chloride in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

3-Bromo-2,4-dichlorobenzoyl chloride is a versatile, trifunctional building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring a reactive acyl chloride and three distinct halogen atoms on the aromatic ring, offers a platform for sequential and site-selective modifications. This application note provides a detailed guide for researchers on leveraging the bromine moiety for various palladium-catalyzed cross-coupling reactions. We will delve into the principles of chemoselectivity, provide detailed experimental protocols for key transformations, and offer insights into reaction optimization.

The strategic importance of this scaffold lies in the differential reactivity of its functional groups. The acyl chloride is primed for nucleophilic acyl substitution, while the carbon-halogen bonds are amenable to a suite of cross-coupling reactions. Critically, the carbon-bromine (C-Br) bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bonds.[2] This reactivity difference is rooted in their respective bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.[2][3][4][5] This inherent chemoselectivity allows for the selective functionalization of the C-Br position while preserving the C-Cl and acyl chloride moieties for subsequent transformations.

The Principle of Chemoselectivity: C-Br vs. C-Cl

The success of selectively targeting the C-Br bond in 3-Bromo-2,4-dichlorobenzoyl chloride hinges on the foundational step of many palladium-catalyzed cross-coupling reactions: oxidative addition.[6][7][8] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this reaction generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[2] This established reactivity hierarchy allows for a high degree of chemoselectivity in polyhalogenated substrates.[9] By carefully selecting the catalyst, ligands, and reaction conditions, one can favor the oxidative addition at the more labile C-Br bond, leaving the C-Cl bonds intact for potential downstream functionalization.

The choice of palladium catalyst and, crucially, the associated phosphine ligands, plays a pivotal role in modulating the reactivity and selectivity of the system.[10][11] Bulky, electron-rich phosphine ligands can enhance the electron density on the palladium center, facilitating the oxidative addition even for less reactive C-Cl bonds. Therefore, for selective C-Br coupling, less electron-rich or sterically less demanding ligands might be initially considered, although optimization is always substrate-dependent.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at the C-Br position of 3-Bromo-2,4-dichlorobenzoyl chloride. It is imperative to note that the acyl chloride group is sensitive to moisture and certain nucleophiles. For the following protocols, it is assumed that the cross-coupling reaction is performed prior to any reaction involving the acyl chloride. If the acyl chloride is to be preserved, anhydrous conditions and non-nucleophilic bases are crucial.

General Considerations:

-

Reagent Purity: Use high-purity reagents and solvents. Anhydrous solvents are critical for reactions sensitive to water.

-

Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and reaction with atmospheric moisture, especially given the presence of the acyl chloride.

-

Safety: 3-Bromo-2,4-dichlorobenzoyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE).

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7][8][12]

Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 3-Bromo-2,4-dichlorobenzoyl chloride (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1, 5 mL).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality of Choices:

-

Base: Potassium carbonate is a moderately strong base, effective for activating the boronic acid for transmetalation while being less likely to hydrolyze the acyl chloride compared to stronger bases like hydroxides.[12]

-

Catalyst/Ligand: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich biaryl phosphine ligand that is often effective for cross-coupling of aryl chlorides, but under controlled conditions, can be used for selective bromide coupling. For enhanced selectivity, a less active ligand could be explored.

-

Solvent: A biphasic solvent system like toluene/water is common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Data Summary Table: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ | DMF | 80 | 10 | 82 |

Note: The data presented is illustrative and may require optimization for specific substrates.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[13][14][15][16]

Protocol:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere, add 3-Bromo-2,4-dichlorobenzoyl chloride (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and a phosphine-free palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).

-

Base and Solvent Addition: Add a hindered organic base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) and a polar aprotic solvent (e.g., DMF, 5 mL).

-

Reaction: Heat the mixture to 100-120 °C and monitor by TLC or GC-MS.

-

Work-up: After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ether). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify by column chromatography.

Causality of Choices:

-

Catalyst: Palladium acetate is a common and effective catalyst for the Heck reaction.[13]

-

Base: A hindered amine base like triethylamine is used to neutralize the HBr formed during the reaction without acting as a competitive nucleophile towards the acyl chloride.

-

Solvent: A polar aprotic solvent like DMF is typically used to facilitate the dissolution of the reactants and the palladium catalyst.

Data Summary Table: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 110 | 18 | 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | DMAc | 120 | 24 | 80 |

| 3 | Cyclohexene | Pd(PPh₃)₄ (3) | NaOAc | NMP | 100 | 16 | 65 |

Note: The data presented is illustrative and may require optimization for specific substrates.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[17][18][19]

Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-2,4-dichlorobenzoyl chloride (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in a suitable solvent (e.g., THF or dioxane, 5 mL).

-

Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

-

Base Addition: Add an amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and take up the residue in an organic solvent. Wash with aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.

-

Purification: Purify by column chromatography.

Causality of Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the activation of the alkyne.[18] Copper-free conditions are also possible and may be advantageous to avoid potential side reactions.[19][20]

-

Base: An amine base like triethylamine serves both to neutralize the HBr byproduct and as a solvent in some cases.

-

Electron-withdrawing groups on the aryl halide can lead to higher yields in Sonogashira couplings.[17]

Data Summary Table: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 50 | 8 | 88 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DiPEA | Dioxane | 60 | 12 | 92 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Toluene | 80 | 16 | 76 |

Note: The data presented is illustrative and may require optimization for specific substrates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[21][22][23]

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

-

Reagent Addition: Add 3-Bromo-2,4-dichlorobenzoyl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify by column chromatography.

Causality of Choices:

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, but it can also react with the acyl chloride. Careful control of stoichiometry and temperature is essential. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used with more nucleophilic amines.[23]

-

Ligand: Bidentate phosphine ligands like Xantphos are often effective in promoting the reductive elimination step and stabilizing the palladium catalyst.[22][23] The choice of ligand is critical and often depends on the specific amine being coupled.[21]

Data Summary Table: Buchwald-Hartwig Amination

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 18 | 79 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 72 |

| 3 | n-Hexylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ | t-AmylOH | 90 | 16 | 81 |

Note: The data presented is illustrative and may require optimization for specific substrates.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

3-Bromo-2,4-dichlorobenzoyl chloride is a valuable synthetic intermediate that allows for selective functionalization at the C-Br position through a variety of palladium-catalyzed cross-coupling reactions. The inherent difference in bond dissociation energies between C-Br and C-Cl bonds provides a reliable handle for chemoselective transformations. The protocols outlined in this application note for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for the synthesis of a diverse array of novel compounds. Researchers are encouraged to use these guidelines and the accompanying mechanistic insights to further explore the synthetic utility of this versatile building block.

References

-

Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. J. Org. Chem., 70, 8601-8604. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2009). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Angewandte Chemie International Edition, 48(18), 3367-3370. [Link]

-

Thapa, B., Karki, M., & Thapa, N. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS chemical biology, 15(1), 193-200. [Link]

-

Wagaw, S., & Buchwald, S. L. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd (BINAP). Journal of the American Chemical Society, 118(51), 13109-13110. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Banu, S., & Saha, B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826-6852. [Link]

-

Hirschi, J. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10973-10977. [Link]

-

Omoregie, H. O., & Onwukwe, S. I. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC advances, 10(56), 33887-33910. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Hirschi, J. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249-19260. [Link]

-

Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]

-

Köcher, S. D., & Herrmann, W. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3313-3331. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]

-

Gholinejad, M., & Norouzi, N. (2020). Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research, 4(2), 194-200. [Link]

-

Liu, W.-B., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Organic Chemistry Frontiers, 11(3), 565-571. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wang, L., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 41(32). [Link]

-

Onwukwe, S. I., & Omoregie, H. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5219-5257. [Link]

-

Wang, H., et al. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry. [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

-

Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

ResearchGate. (2025). PdCl2-catalyzed cross-coupling reactions. [Link]

-

Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51322. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

-

Li, J.-H., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2469. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. (2019). 5.5: Homolytic Cleavage and Bond Dissociation Energies. [Link]

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(10), 4271-4283. [Link]

-

da Silva, A. M., et al. (1998). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1577-1580. [Link]

-

Everson, D. A., & Weix, D. J. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction - Organic Chemistry Lessons. YouTube. [Link]

Sources

- 1. Buy 3-Bromo-2,5-dichlorobenzoic acid | 855202-79-8 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.polyu.edu.hk [research.polyu.edu.hk]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Heck Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 20. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. jk-sci.com [jk-sci.com]

Application Note: Strategic Solvent Selection for Reactions Involving Halogenated Benzoyl Chlorides

Abstract

Halogenated benzoyl chlorides are highly reactive and versatile intermediates in organic synthesis, pivotal for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Their efficacy in reactions such as Friedel-Crafts acylation and nucleophilic acyl substitution is profoundly dependent on the reaction medium. This guide provides an in-depth analysis of solvent selection for these reactions. We will explore the causal relationships between solvent properties—such as polarity, protic/aprotic nature, and coordinating ability—and their influence on reaction mechanisms, product selectivity (kinetic vs. thermodynamic control), and the mitigation of side reactions. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols and a framework for making informed solvent choices to ensure reaction efficiency, reproducibility, and safety.

Core Principles: Reactant Reactivity and Solvent Characteristics

Reactivity Profile of Halogenated Benzoyl Chlorides

Halogenated benzoyl chlorides are characterized by a highly electrophilic carbonyl carbon, a consequence of the strong inductive effect of both the chlorine atom of the acyl chloride and the halogen substituent(s) on the aromatic ring. This makes them potent acylating agents.[1][2] However, this high reactivity also makes them susceptible to undesirable reactions, particularly with nucleophilic or protic species.

Key reactivity considerations include:

-

Hydrolysis: They react vigorously, often exothermically, with water and other protic solvents (e.g., alcohols) to form the corresponding benzoic acid and hydrochloric acid.[2][3] This necessitates the use of anhydrous (dry) conditions for most applications.

-

Lewis Acid Complexation: In Friedel-Crafts reactions, the carbonyl oxygen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) to facilitate the formation of the critical acylium ion intermediate.[4]

-

Solvolysis: In the absence of a desired nucleophile, the solvent itself can act as a nucleophile, leading to unwanted byproducts. This is a significant concern with weakly nucleophilic solvents.[5][6]

The Critical Role of the Solvent

A solvent is not merely an inert medium but an active participant that can dictate the reaction pathway. The choice of solvent influences reactant solubility, stabilizes or destabilizes transition states and intermediates, and can directly participate in the reaction mechanism.[7] The primary solvent characteristics to consider are polarity and the ability to donate hydrogen bonds.

-

Polarity (Dielectric Constant, ε): Polarity is a measure of a solvent's ability to insulate charges from each other.[8] Solvents with high dielectric constants (generally ε > 15) are considered polar and are effective at stabilizing charged intermediates, such as carbocations or ionic species.[9] Non-polar solvents (ε < 15) are less capable of stabilizing charges.[9]

-

Protic vs. Aprotic Nature: This is arguably the most critical distinction for reactions involving acyl chlorides.

-

Protic Solvents: Contain O-H or N-H bonds (e.g., water, alcohols, carboxylic acids) and can act as hydrogen bond donors.[10][11] They excel at stabilizing both cations and anions. However, their nucleophilic nature makes them generally unsuitable as solvents for acyl chloride reactions, as they will react directly with the starting material.[3]

-

Aprotic Solvents: Lack O-H or N-H bonds (e.g., dichloromethane, tetrahydrofuran, dimethylformamide) and cannot act as hydrogen bond donors.[10][11] Polar aprotic solvents are ideal for many nucleophilic substitution reactions because they can dissolve ionic reagents but do not strongly solvate (or "cage") the nucleophile, leaving it highly reactive.[12][13]

-

Solvent Selection for Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds with aromatic systems. The solvent's role extends beyond simple dissolution to actively controlling product distribution.

Mechanism and Solvent Influence

The reaction proceeds via the formation of a highly reactive acylium ion, generated from the benzoyl chloride and a Lewis acid catalyst.[4] The solvent's polarity and coordinating ability directly impact the stability and lifetime of the intermediate acylium ion-Lewis acid complex.

Controlling Kinetic vs. Thermodynamic Products

The choice of solvent can direct the reaction to favor either the kinetically or thermodynamically preferred product isomer. This is particularly evident in the acylation of substituted aromatics or polycyclic systems like naphthalene.[14]

-

Non-Polar Solvents (for Kinetic Control): Solvents like carbon disulfide (CS₂), dichloromethane (DCM, CH₂Cl₂), or 1,2-dichloroethane (DCE) are often used to favor the kinetic product.[4][14] In these media, the complex formed between the initial product and the Lewis acid catalyst is often poorly soluble and precipitates out of solution. This precipitation prevents the reverse reaction (de-acylation) and subsequent isomerization to the more thermodynamically stable product.[14]

-

Polar Solvents (for Thermodynamic Control): Highly polar solvents, such as nitrobenzene, can dissolve and stabilize the intermediate complexes.[4][14] This allows the reaction to reach equilibrium, where the most thermodynamically stable product isomer predominates. While effective, nitrobenzene is toxic and has a high boiling point, making its removal challenging.

Solvent Selection for Nucleophilic Acyl Substitution (Esterification & Amidation)

These reactions involve the attack of a nucleophile (an alcohol for esterification, an amine for amidation) on the electrophilic carbonyl carbon of the halogenated benzoyl chloride.

The Imperative for Anhydrous, Aprotic Conditions

The paramount requirement for these reactions is the complete exclusion of water and other protic species that could consume the highly reactive acyl chloride.[2][15] The ideal solvent must be:

-

Aprotic: To prevent reaction with the acyl chloride.

-

Inert: It should not react with the starting materials, reagents, or the HCl byproduct.

-

Capable of Dissolving Reactants: It must provide a homogeneous medium for the reaction to proceed efficiently.

Commonly used solvents that meet these criteria include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[15]

The Role of a Base

These reactions generate one equivalent of hydrochloric acid (HCl).[2] This byproduct can protonate the nucleophile (especially amines), rendering it unreactive. Therefore, a non-nucleophilic base, such as triethylamine (TEA), pyridine, or N,N,N′,N′-tetramethylethylenediamine (TMEDA), is almost always added to act as an HCl scavenger.[15][16]

Data Summary and Visualization

Table 1: Properties and Suitability of Common Solvents

| Solvent | Dielectric Constant (ε)[17] | Type[10] | Boiling Point (°C)[17] | Suitability for Friedel-Crafts | Suitability for Esterification | Key Considerations |

| Dichloromethane (DCM) | 8.93 | Polar Aprotic | 40 | Excellent (Kinetic Control) | Excellent | Good general-purpose solvent, volatile, easy to remove. |

| 1,2-Dichloroethane (DCE) | 10.36 | Polar Aprotic | 84 | Excellent (Kinetic Control) | Good | Higher boiling point than DCM, allows for higher reaction temperatures. |

| Carbon Disulfide (CS₂) | 2.6 | Non-Polar | 46 | Good (Kinetic Control) | Not Recommended | Highly flammable, toxic, classic solvent for kinetic control.[14] |

| Nitrobenzene | 34.82 | Polar Aprotic | 211 | Excellent (Thermodynamic Control) | Not Recommended | High polarity stabilizes intermediates, but toxic and difficult to remove.[14] |

| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | 66 | Not Recommended | Excellent | Can form complexes with Lewis acids. Excellent for nucleophilic substitutions. |

| Toluene | 2.38 | Non-Polar | 111 | Acceptable | Good | Non-polar, allows for higher temperatures. |

| Diethyl Ether | 4.33 | "Borderline" Aprotic | 35 | Not Recommended | Good | Highly volatile and flammable. Low boiling point limits reaction temperature. |

Diagram 1: Solvent Selection Decision Workflow

This diagram outlines the logical steps for selecting an appropriate solvent based on the desired reaction.

Caption: Decision workflow for solvent selection.

Experimental Protocols

General Safety Precautions

Halogenated benzoyl chlorides and many of the solvents and reagents used are hazardous.[18][19]

-

ALWAYS conduct reactions in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., fluorinated rubber).[18][20]

-

All glassware must be oven or flame-dried to ensure it is free of moisture. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Handle Lewis acids like aluminum chloride with extreme care in a dry environment, as they react violently with moisture.

-

Consult the Safety Data Sheet (SDS) for every chemical before use.[21]

Protocol 1: Friedel-Crafts Acylation of Toluene with 4-Chlorobenzoyl Chloride (Kinetic Control)

Objective: To synthesize 4-methyl-4'-chlorobenzophenone, favoring the para-isomer via kinetic control.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

4-Chlorobenzoyl chloride

-

Toluene (reagent grade, also acts as solvent)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and an addition funnel under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (approx. 3 mL per mmol of AlCl₃). Cool the resulting suspension to 0 °C in an ice bath.

-

In the addition funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous toluene (2.0 eq).

-

Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl (approx. 1 mL per 10 mmol of AlCl₃).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography.

Diagram 2: General Experimental Workflow

This diagram illustrates the typical sequence of steps in the protocols described.

Caption: General workflow for synthesis and purification.

Protocol 2: Esterification of Benzyl Alcohol with 4-Chlorobenzoyl Chloride

Objective: To synthesize benzyl 4-chlorobenzoate.

Materials:

-

4-Chlorobenzoyl chloride

-

Benzyl alcohol

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stir bar and an inert gas inlet.

-

To the flask, add benzyl alcohol (1.0 eq), triethylamine (1.2 eq), and anhydrous DCM (approx. 5 mL per mmol of alcohol). Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of 4-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to an addition funnel.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred alcohol solution over 20-30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting alcohol.

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic solution sequentially with 1M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude ester can be purified by recrystallization or chromatography if necessary.

References

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?Link

-

UCLA Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. Link

-

Penta Chemicals. (2025, March 26). Safety Data Sheet: Benzoyl chloride. Link

-